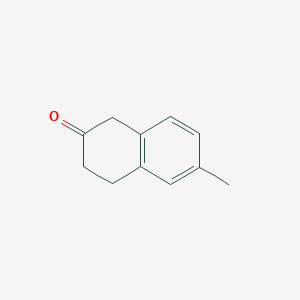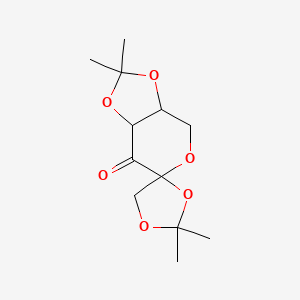![molecular formula C13H15NO4 B1307684 2-{[(Tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid CAS No. 91958-39-3](/img/structure/B1307684.png)
2-{[(Tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related furan-containing compounds has been reported. For instance, 5-(Tetradecyloxy)-2-furancarboxylic acid was synthesized and found to lower blood lipids and inhibit fatty acid synthesis in rats and monkeys, indicating the potential of furan derivatives as hypolipidemic agents . Another study reported the synthesis of 4-((furan-2-ylmethyl)amino)benzoic acid through a two-step reaction, with confirmation of the structure by various spectroscopic methods . These studies suggest that the synthesis of 2-{[(Tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid could potentially be achieved through similar synthetic routes involving furan intermediates and amine coupling reactions.
Molecular Structure Analysis
The molecular structure of furan-containing benzoic acid derivatives has been extensively studied using spectral methods and X-ray crystallography . Density functional theory (DFT) calculations have been employed to predict the energies, geometries, vibrational wavenumbers, and NMR properties, showing good agreement with experimental data . These studies provide a foundation for understanding the molecular structure of 2-{[(Tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid, which could be similarly analyzed using DFT and X-ray crystallography.
Chemical Reactions Analysis
The provided papers do not directly discuss the chemical reactions of 2-{[(Tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid. However, the reactivity of furan rings and benzoic acid derivatives can be inferred from related studies. For example, the reactivity of benzo[b]furan derivatives has been explored, with the synthesis of various derivatives and the study of their structures . The presence of the furan ring and the benzoic acid moiety in the compound of interest suggests that it may undergo similar reactions, such as electrophilic aromatic substitution or esterification.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-containing benzoic acid derivatives have been characterized using various spectroscopic techniques and computational methods . For instance, the vibrational spectra, molecular electrostatic potential, and frontier molecular orbitals of these compounds have been investigated, revealing insights into their stability, charge distribution, and electronic properties . These studies can provide a comparative basis for predicting the properties of 2-{[(Tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid, such as its solubility, melting point, and potential biological activity.
Applications De Recherche Scientifique
Anti-Leishmanial and Anti-Fungal Effects
The compound has been studied for its potential in treating leishmaniasis and fungal infections. A study demonstrated that derivatives of this compound exhibited significant anti-leishmanial and anti-fungal impacts, comparable to reference drugs (Khan et al., 2011).
Pharmacokinetics in Rats
Research has been conducted to understand the pharmacokinetics of this compound in rats, particularly focusing on its absorption, distribution, metabolism, and excretion (Xu et al., 2020).
Structural Studies in Crystallography
The compound and its derivatives have been analyzed in the field of crystallography to understand their structural properties. This is crucial for the development of new materials and drugs (Hemamalini & Fun, 2010).
Inhibitory Effects on Rebar Corrosion
In the field of material science, researchers have explored the use of this compound as an inhibitor for rebar corrosion in carbonated concrete. This application has significant implications for construction and infrastructure maintenance (Trabanelli et al., 2005).
Molecular Conformation Studies
The conformation of aromatic amides, which includes derivatives of this compound, has been studied to understand their activity in biological systems. This research is vital for drug design and development (Kagechika et al., 1989).
Synthesis and Antibacterial Screening
The synthesis of derivatives of this compound and their antibacterial properties have been investigated. Such studies are crucial in the search for new antibacterial agents (Odion et al., 2021).
Mechanisms in Synthetic Chemistry
The compound's role in synthetic chemistry, particularly in the formation of benzoxazole, has been studied to enhance our understanding of organic synthesis processes (So & Heeschen, 1997).
Acaricidal Activity
In the context of agriculture and pest control, derivatives of this compound have shown promising acaricidal activities, which could lead to the development of new pesticides (Li et al., 2022).
Mécanisme D'action
The mechanism of action for this compound is not specified in the search results. It’s often used in various scientific research areas, including drug synthesis, polymer chemistry, and material science studies.
Safety and Hazards
Propriétés
IUPAC Name |
2-(oxolan-2-ylmethylcarbamoyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(14-8-9-4-3-7-18-9)10-5-1-2-6-11(10)13(16)17/h1-2,5-6,9H,3-4,7-8H2,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQIYQFQPHFODA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404240 |
Source


|
| Record name | F3146-4423 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91958-39-3 |
Source


|
| Record name | F3146-4423 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

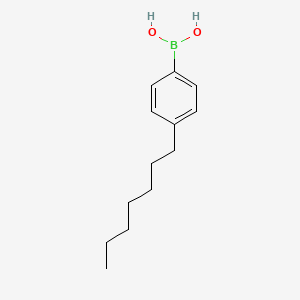
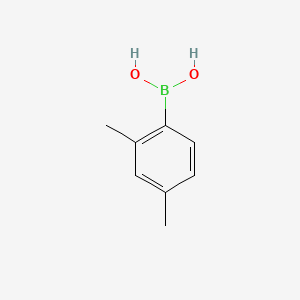

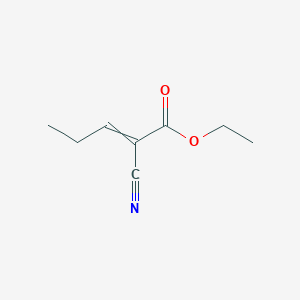
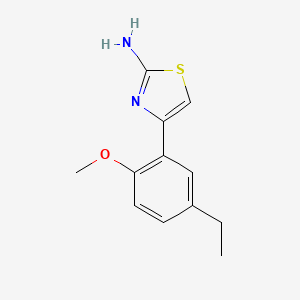

![6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1307626.png)
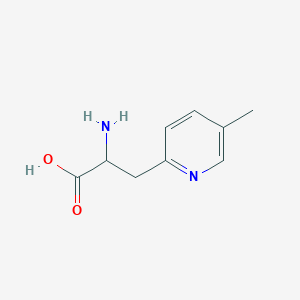
![2-[3-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1307632.png)
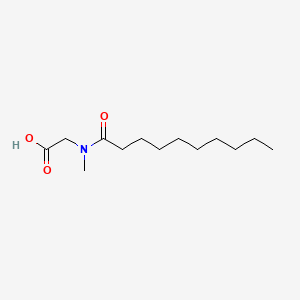
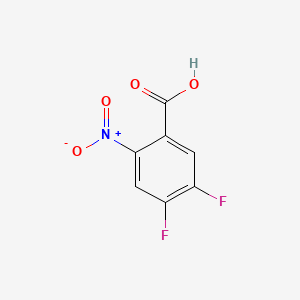
![4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde](/img/structure/B1307640.png)
